N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a unique combination of thiadiazole and thiazolopyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions under controlled conditions. The use of microwave-assisted synthesis and green chemistry principles ensures that the process is efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Triazole-containing scaffolds
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of thiadiazole and thiazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N5O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13N5O3S2/c1-6-7(2)22-13-14-4-8(11(20)18(6)13)10(19)15-12-17-16-9(23-12)5-21-3/h4H,5H2,1-3H3,(H,15,17,19) |
InChI Key |
OMROFPSHNCRBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)COC)C |
Origin of Product |
United States |
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